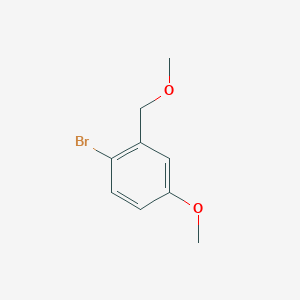

1-Bromo-4-methoxy-2-(methoxymethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

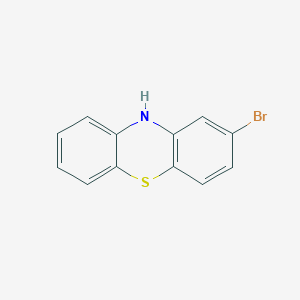

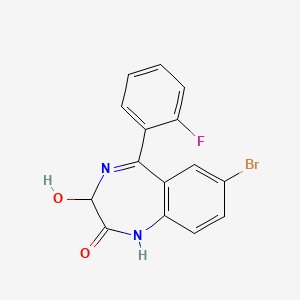

The compound 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a brominated aromatic ether with methoxy and methoxymethyl substituents on the benzene ring. This structure is related to various compounds that have been studied for their potential applications in materials science and synthetic chemistry. The presence of bromine atoms makes it a potential candidate for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of halogenation reactions. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a related compound, was achieved starting from a brominated methoxyphenyl methanol precursor in a multi-step process with an overall yield of 34% . Similarly, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene was performed using a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds in the presence of brominated substrates . These methods could potentially be adapted for the synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using X-ray crystallography. These studies reveal the importance of halogen interactions, such as Br···Br, C-H···Br, and C-Br···π, in determining the packing motifs in the crystal lattice . The dihedral angles between substituents on the benzene ring, as well as the planarity of the ring system, are crucial factors that influence the physical properties and reactivity of these compounds .

Chemical Reactions Analysis

Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo nucleophilic aromatic substitution reactions to introduce various functional groups. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford the corresponding methoxymethyl-substituted arylphenols . Additionally, the presence of bromine allows for coupling reactions, such as Suzuki or Stille couplings, which are useful for creating biaryl structures or conjugated polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of electron-donating methoxy groups can affect the electron density on the benzene ring, which in turn influences the reactivity towards electrophilic or nucleophilic agents. The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, show that these molecules form two-dimensional architectures stabilized by hydrogen bonds and halogen interactions . The photoluminescence properties of these compounds are also of interest, as demonstrated by the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission characteristics .

Applications De Recherche Scientifique

Synthesis of Aryl 1,3-Diketones

- Scientific Field: Organic Chemistry .

- Application Summary: 1-Bromo-4-methoxybenzene is used in the synthesis of aryl 1,3-diketones .

- Results or Outcomes: The outcome of this process is the formation of aryl 1,3-diketones .

Suzuki Coupling

- Scientific Field: Organic Chemistry .

- Application Summary: Suzuki coupling of 1-Bromo-4-methoxybenzene with phenylboronic acid has been studied .

- Methods of Application: This process is typically catalyzed by palladium pincer complexes .

- Results or Outcomes: The specific outcomes of this application are not provided in the source .

Heck Reaction

- Scientific Field: Organic Chemistry .

- Application Summary: Heck Reaction of 1-Bromo-4-methoxybenzene with ethyl acrylates in room-temperature ionic liquids is reported .

- Methods of Application: This reaction affords ethyl 4-methoxycinnamate .

- Results or Outcomes: The specific outcomes of this application are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

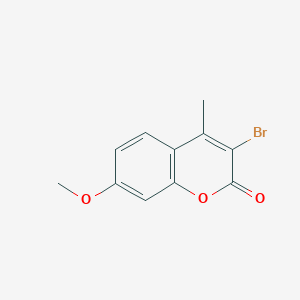

1-bromo-4-methoxy-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYLHYVLKUTFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-methoxy-2-(methoxymethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.